

# Ine-963: A Comprehensive Technical Guide to its Synthesis and Methodology

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## Compound of Interest

Compound Name: Ine-963

Cat. No.: B10827894

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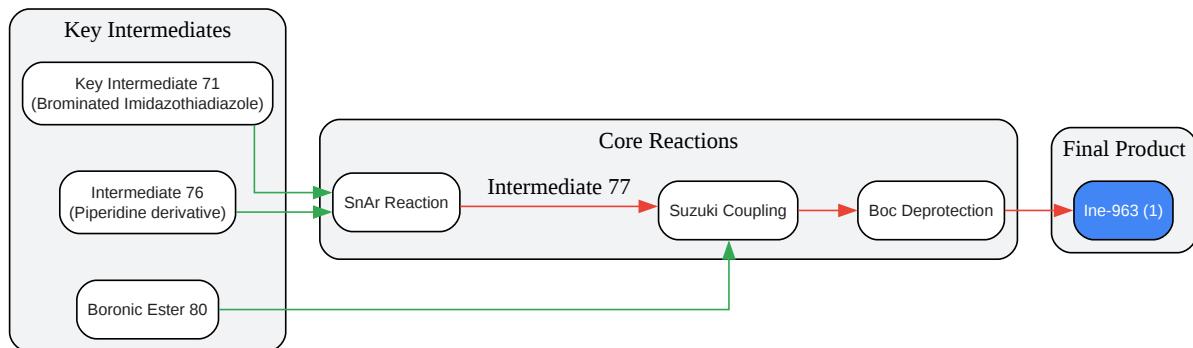
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathway and methodology for **Ine-963**, a potent and fast-acting antimalarial agent. The information is compiled for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Core Synthesis Pathway of Ine-963

**Ine-963** is a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative identified through phenotype-based high-throughput screening against the blood stage of *Plasmodium falciparum*.<sup>[1][2][3]</sup> Its synthesis is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The overall synthetic route offers flexibility and is suitable for gram-scale production.<sup>[1][4]</sup>

The synthesis culminates in the coupling of two key fragments: a substituted imidazothiadiazole core and a boronic ester derivative, followed by the removal of a protecting group.<sup>[1][4]</sup>



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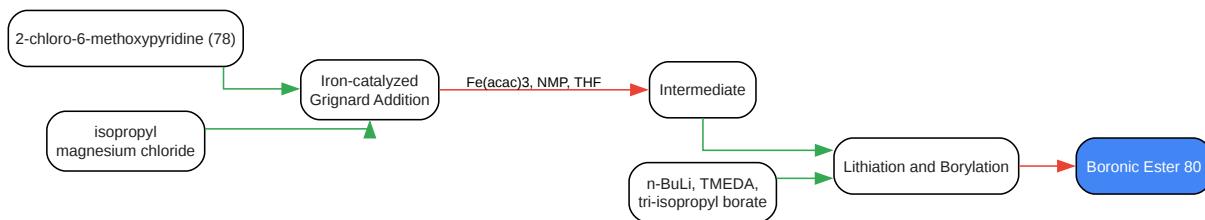
Caption: High-level overview of the **Ine-963** synthesis strategy.

## Detailed Synthesis of Key Intermediates and Final Product

The synthesis of **Ine-963** can be broken down into the formation of three key intermediates, followed by their assembly.

### Synthesis of Boronic Ester 80

The boronic ester 80 is prepared in two high-yielding steps.[\[1\]](#)[\[4\]](#)

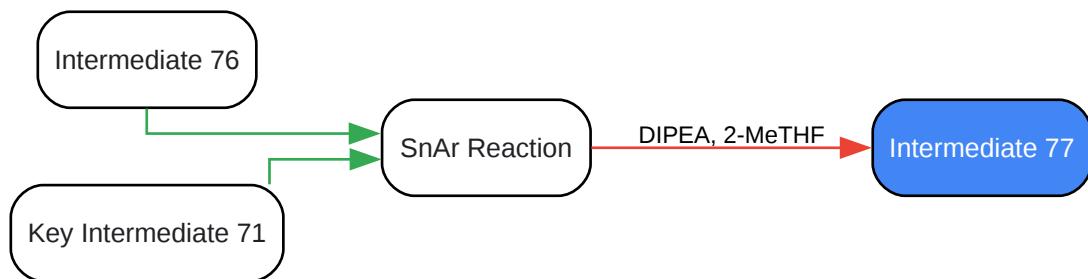


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Caption: Synthesis pathway for Boronic Ester 80.

## Synthesis of Intermediate 77

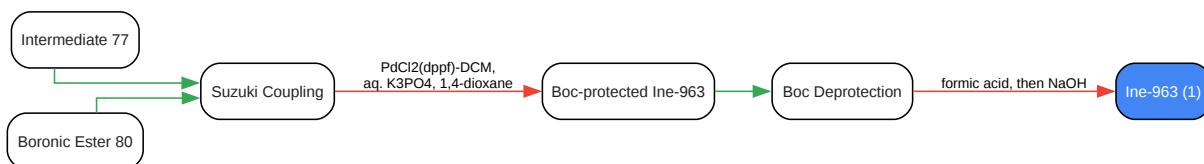
Intermediate 77 is formed through an SnAr reaction between intermediate 76 and the key intermediate 71.[1][4]

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Caption: Formation of Intermediate 77 via SnAr reaction.

## Final Assembly of Ine-963

The final steps involve a Suzuki coupling of intermediate 77 with boronic ester 80, followed by the removal of the Boc protecting group.[1][4]

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Caption: Final assembly of **Ine-963** via Suzuki coupling and deprotection.

## Quantitative Data Summary

Step	Reaction	Reagents and Conditions	Yield (%)
i	Bromination	Br <sub>2</sub> , NaHCO <sub>3</sub> , MeOH, 0 °C	64
ii	Cyclization	2-chloroacetaldehyde, H <sub>2</sub> O, EtOH, reflux, 48 h	20
iii	Iodination	NIS, DMF, RT	37
iv	Epoxidation	tBuOK, DMSO, trimethylsulfoxonium iodide, RT, then benzylpiperidin-4-one	94
v	Ring Opening	aq. NH <sub>3</sub> , 5 °C then RT	83
vi	Boc Protection	Boc <sub>2</sub> O, Et <sub>3</sub> N, 2-Me THF, 0 °C to RT	62
vii	Deprotection	H <sub>2</sub> , Pd/C, MeOH, 60 °C	70
viii	SnAr Reaction	76, 71, DIPEA, 2-MeTHF, 85 °C	52
ix	Grignard Addition	Fe(acac) <sub>3</sub> , NMP, THF, -50 °C, isopropyl magnesium chloride	90
x	Borylation	n-BuLi, TMEDA, tri-isopropyl borate, -78 °C to RT	87
xi	Suzuki Coupling	77, 80, PdCl <sub>2</sub> (dppf)-DCM, aq. K <sub>3</sub> PO <sub>4</sub> , 1,4-dioxane, 90 °C	70
xii	Boc Deprotection	formic acid, 0 °C to rt then NaOH, RT	72

## Experimental Protocols

The following are detailed methodologies for the key reactions in the synthesis of **Ine-963**.<sup>[1][4]</sup>

### Step viii: SnAr reaction to yield 77

To a solution of intermediate 76 and key intermediate 71 in 2-MeTHF, DIPEA is added. The reaction mixture is heated to 85 °C. Upon completion, the reaction is worked up to yield intermediate 77.

### Step ix & x: Preparation of boronic ester 80

An iron-catalyzed addition of isopropyl Grignard reagent to 2-chloro-6-methoxypyridine (78) is performed in a mixture of NMP and THF at -50 °C. This is followed by treatment with n-butyllithium and subsequent reaction with tri-isopropyl borate to yield the boronic ester 80.

### Step xi: Suzuki coupling

Intermediate 77 and boronic ester 80 are subjected to a Suzuki coupling reaction using PdCl<sub>2</sub>(dppf)-DCM as the catalyst and aqueous K<sub>3</sub>PO<sub>4</sub> as the base in 1,4-dioxane at 90 °C.

### Step xii: Boc group removal

The Boc protecting group is removed using formic acid at 0 °C to room temperature, followed by treatment with NaOH to yield **Ine-963** (1).

## Biological Activity and Efficacy

**Ine-963** demonstrates potent cellular activity against *P. falciparum* 3D7 with an EC<sub>50</sub> of 0.006 μM.<sup>[1][2][4]</sup> It exhibits "artemisinin-like" kill kinetics, with a parasite clearance time of less than 24 hours in vitro.<sup>[1][2][4]</sup> A single 30 mg/kg oral dose is fully curative in a *P. falciparum*-humanized severe combined immunodeficient mouse model.<sup>[1][2][4]</sup> **Ine-963** also shows a high barrier to resistance in drug selection studies and has a long half-life across different species.<sup>[1][4][5]</sup> These promising preclinical data have led to its progression into Phase 1 clinical trials.<sup>[1][4][5]</sup>

Parameter	Value	Species/Strain
EC50	0.006 $\mu$ M (6 nM)	P. falciparum 3D7
EC50	0.01 - 7.0 nM	P. falciparum and P. vivax clinical isolates
EC50	0.5 - 15 nM	>15 drug-resistant P. falciparum cell lines
In Vitro Kill Rate	<24 hours (5-log reduction)	P. falciparum 3D7
In Vivo Efficacy	Fully curative at 30 mg/kg (single dose)	P. falciparum-humanized SCID mouse model
Selectivity (S(10))	0.025 (against 468 human kinases)	-
Half-life (T <sub>1/2</sub> )	15 - 24 hours	Mouse, Rat, Dog
Bioavailability (%F)	39 - 74%	Mouse, Rat, Dog

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## References

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